
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
Descripción general
Descripción
“4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid” is a compound that belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .
Molecular Structure Analysis
The molecular formula of “4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid” is C26H37ClN2O4 . The exact mass is 476.244171 . The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .Aplicaciones Científicas De Investigación
Enzymatic Production in Pharmaceutical Synthesis
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid serves as a valuable synthetic intermediate in pharmaceuticals. For instance, its derivative, (S)-3-cyano-5-methylhexanoic acid ethyl ester, is crucial in the production of pregabalin, a widely used medication. Immobilized lipase from Pseudomonas cepacia has been identified as an effective biocatalyst for producing this compound, indicating a significant role in biotechnological and pharmaceutical manufacturing (Zheng et al., 2012).
Role in Synthesis of Biological Compounds
This chemical is integral in synthesizing various biologically active compounds. For example, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives exhibit fungicidal and insecticidal activities, illustrating the compound's utility in developing agrochemicals and potential pharmaceuticals (Liu, Li, & Li, 2004).
Advancements in Chemical Synthesis Techniques
Recent research highlights innovative approaches to synthesizing enantiomerically pure versions of related compounds. These advancements in asymmetric hydrogenation and other synthetic techniques contribute to the efficient production of pharmaceutically relevant substances (Burk et al., 2003).
Extraction and Purification Processes
Significant efforts have been made in developing efficient extraction and purification methods for derivatives of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Techniques like aqueous two-phase systems demonstrate the feasibility of purifying these compounds from bioconversion broths, which is crucial for large-scale production (Wu et al., 2020).
Development of Organic Sensitizers for Solar Cells
Research into organic sensitizers for solar cell applications has also involved derivatives of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. These studies focus on engineering molecules at the molecular level to enhance photovoltaic performance, showcasing the compound's potential in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




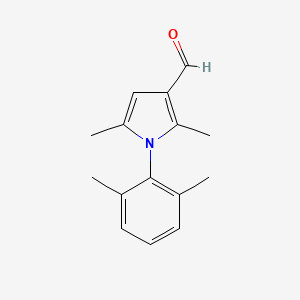
![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)
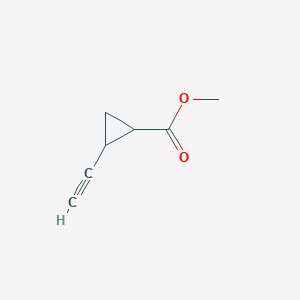
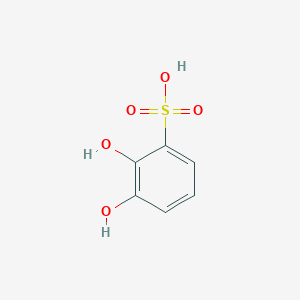

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
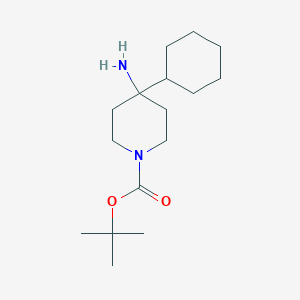
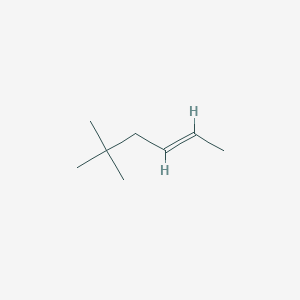
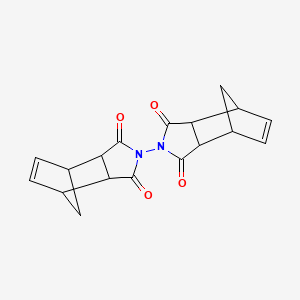
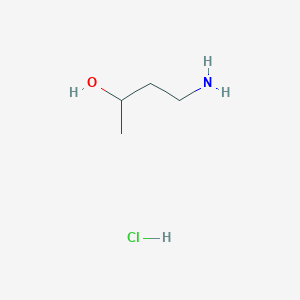
![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)
